1-Isopropylpiperidin-4-ol

Physicochemical profiling N-alkyl-4-piperidinol series Distillation and purification

1-Isopropylpiperidin-4-ol (CAS 5570-78-5) is an N-substituted 4-piperidinol featuring a branched isopropyl group on the piperidine nitrogen and a hydroxyl at the 4-position, with molecular formula C₈H₁₇NO and molecular weight 143.23 g/mol. It belongs to the 1-alkyl-4-piperidinol class, a family of tertiary amino alcohols widely employed as synthetic intermediates and pharmacophoric building blocks in medicinal chemistry.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 5570-78-5
Cat. No. B1265821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropylpiperidin-4-ol
CAS5570-78-5
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)O
InChIInChI=1S/C8H17NO/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3
InChIKeyUZRXHHMTKCJKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropylpiperidin-4-ol (CAS 5570-78-5): Physicochemical Identity and Scaffold Class for Informed Procurement


1-Isopropylpiperidin-4-ol (CAS 5570-78-5) is an N-substituted 4-piperidinol featuring a branched isopropyl group on the piperidine nitrogen and a hydroxyl at the 4-position, with molecular formula C₈H₁₇NO and molecular weight 143.23 g/mol . It belongs to the 1-alkyl-4-piperidinol class, a family of tertiary amino alcohols widely employed as synthetic intermediates and pharmacophoric building blocks in medicinal chemistry [1]. The compound exhibits a predicted ACD/LogP of 0.36, a polar surface area of 23 Ų, and a boiling point of 226.6±15.0 °C at 760 mmHg . Its sterically demanding isopropyl substituent distinguishes it from smaller N-alkyl analogs (methyl, ethyl) and from linear-chain variants (n-propyl, n-butyl), with consequences for both physicochemical behavior and downstream biological activity of derived molecules.

Why 1-Isopropylpiperidin-4-ol Cannot Be Replaced by 1-Methyl-, 1-Ethyl-, or 1-Benzylpiperidin-4-ol in SAR-Driven Programs


Within the 1-alkyl-4-piperidinol series, the identity of the N-substituent exerts a non-linear influence on both physicochemical properties and pharmacological outcomes. McElvain and Rorig demonstrated as early as 1948 that 1-methyl-, 1-isopropyl-, and 1-n-butyl-4-piperidinols possess measurably distinct boiling points, densities, and refractive indices despite sharing the same core scaffold [1]. More critically, in the context of histamine H₃ receptor antagonist development, the branched isopropyl group confers a unique combination of steric bulk and conformational constraint that linear or smaller N-alkyl groups cannot replicate; the 1-isopropyl variant was specifically selected as the optimal N-substituent for the 4-phenoxypiperidine series because it delivered the most favorable balance of in vitro potency, selectivity, and in vivo efficacy [2]. Simple interchange with 1-methyl or 1-ethyl analogs would alter both the lipophilicity and the three-dimensional presentation of the piperidine oxygen, leading to unpredictable shifts in receptor affinity and pharmacokinetic profile.

Quantitative Differentiation Evidence for 1-Isopropylpiperidin-4-ol vs. Its Closest N-Alkyl Analogs


Head-to-Head Physicochemical Comparison of 1-Methyl-, 1-Isopropyl-, and 1-n-Butyl-4-piperidinol from McElvain & Rorig (1948)

McElvain and Rorig (1948) reported directly comparable physicochemical data for three 1-alkyl-4-piperidinols synthesized and characterized under identical laboratory conditions [1]. The 1-isopropyl derivative exhibits a boiling point of 113–114 °C at 23 mmHg, a refractive index (n²⁰D) of 1.4750, and a density (d²⁰₄) of 0.9529. These values are intermediate between the 1-methyl analog (B.P. 95–98 °C at 16 mmHg; n²⁰D 1.4627; d²⁰₄ 0.9495) and the 1-n-butyl analog (B.P. 127–129 °C at 22 mmHg; n²⁰D 1.4734; d²⁰₄ 0.9411) [1]. Modern predicted data from ChemSpider further corroborate this trend: 1-isopropylpiperidin-4-ol has a boiling point of 226.6 °C at 760 mmHg and ACD/LogP of 0.36, compared with 1-methylpiperidin-4-ol (B.P. 200 °C at 760 mmHg, predicted LogP approximately −0.14 to 0.756) and 1-ethylpiperidin-4-ol (B.P. 209.3 °C at 760 mmHg) .

Physicochemical profiling N-alkyl-4-piperidinol series Distillation and purification

Selection of N-Isopropyl Over N-Methyl and N-Benzyl Substituents for Optimal Histamine H₃ Receptor Antagonist Activity

In the development of non-imidazole histamine H₃ receptor antagonists, Dvorak et al. (2005) systematically explored two series of 4-phenoxypiperidines bearing different N-alkyl substituents [1]. The 1-isopropyl-substituted compound 13g—4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine—was identified as the lead member of the series, exhibiting potent and highly selective H₃ receptor antagonism. Critically, this compound demonstrated in vivo efficacy in a rat electroencephalogram (EEG) model of wakefulness at doses as low as 1 mg/kg subcutaneous (sc), confirming sufficient brain penetration and target engagement [1][2]. While the published structure-activity relationship (SAR) study did not assign a single numerical Ki for every N-alkyl comparator within the same manuscript, subsequent BindingDB-curated data for the same 1-isopropyl derivative (CHEMBL194092 / BDBM50217581) report a Ki of 2.10 nM against the human recombinant H₃ receptor expressed in SK-N-MC cells, using [¹²⁵I]iodoproxyfan displacement [3]. The authors explicitly noted that the 4-phenoxypiperidine core behaves as a conformationally restricted version of the flexible 3-amino-1-propanol moiety, and the N-isopropyl group was preferred because it provided the optimal steric environment for receptor binding without inducing excessive lipophilicity or molecular weight [1].

Histamine H₃ receptor antagonism Conformational restriction CNS drug discovery

In Vivo Efficacy of a 1-Isopropylpiperidin-4-ol-Derived TGase2 Inhibitor in a Diabetic Retinopathy Model

Kang et al. (2024) reported a series of 7-aminoquinoline-5,8-dione-based TGase2 inhibitors for diabetic retinopathy [1]. Compound 22—7-amino-2-{4-[(1-isopropylpiperidin-4-yl)oxy]phenyl}quinoline-5,8-dione—which incorporates the 1-isopropylpiperidin-4-ol moiety via an ether linkage at the 4-hydroxyl position, demonstrated pharmacokinetically favorable properties and inhibited vascular leakage in the retinas of streptozotocin-induced diabetic mice following oral administration [1]. In contrast, the analogous 1-methylpiperidin-4-ol-derived compound 23 (7-amino-2-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}quinoline-5,8-dione) exhibited IC₅₀ values of 5.88 μM (in vitro) and 0.09 μM (in situ) in human retinal microvascular endothelial cells, while compound 11 (a simpler 7-amino-2-phenylquinoline-5,8-dione without the piperidinol moiety) showed IC₅₀ values of 1.12 μM (in vitro) and 0.07 μM (in situ) [1]. Although the IC₅₀ for compound 22 was not explicitly tabulated in the same assay, the authors specifically highlighted compound 22 as the pharmacokinetically favorable candidate that advanced to in vivo efficacy testing, while compound 23 and compound 11 were benchmarked for their in vitro potency [1].

Transglutaminase 2 inhibition Diabetic retinopathy Ocular pharmacology

High-Yield Synthesis of 1-Isopropylpiperidin-4-ol via Reductive Amination of 4-Hydroxypiperidine with Acetone

1-Isopropylpiperidin-4-ol can be synthesized via the reductive amination / reductive alkylation of 4-hydroxypiperidine with acetone. McElvain and Rorig (1948) reported that 1-alkyl-4-piperidinols were obtained in 80–95% yields by hydrogenation of the corresponding 1-alkyl-4-piperidones over Raney nickel, with the 1-isopropyl-4-piperidone precursor itself prepared by addition of isopropylamine to ethyl acrylate followed by Dieckmann cyclization and decarboxylation [1]. A more direct preparative route employs 4-hydroxypiperidine, acetone, acetic acid, and a reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation), with reported isolated yields of approximately 80–97% . This contrasts with the synthesis of the 1-benzyl analog, which requires benzyl halide alkylation and subsequent deprotection strategies that introduce additional synthetic steps and mass loss. The 1-methyl analog can similarly be prepared from 4-hydroxypiperidine and formaldehyde, but the volatility of formaldehyde and the lower boiling point of the 1-methyl product complicate isolation and purification at scale [1].

Synthetic methodology Reductive amination Process chemistry

Evidence-Backed Application Scenarios for 1-Isopropylpiperidin-4-ol (CAS 5570-78-5) in Drug Discovery and Chemical Biology


CNS Histamine H₃ Receptor Antagonist Lead Optimization Programs

For medicinal chemistry teams pursuing non-imidazole histamine H₃ receptor antagonists, 1-isopropylpiperidin-4-ol serves as a validated, privileged building block. Dvorak et al. (2005) demonstrated that the 1-isopropyl-substituted 4-phenoxypiperidine 13g achieves single-digit nanomolar H₃ binding affinity (Ki = 2.10 nM) and in vivo wakefulness-promoting activity at 1 mg/kg sc in rats [1][2]. The isopropyl group provides the optimal steric and lipophilic balance relative to smaller (methyl) or larger (benzyl, cyclobutyl) N-substituents, as established through systematic SAR exploration [1]. Procurement of this specific intermediate is warranted when the synthetic route requires etherification at the 4-hydroxyl position to generate 4-(1-isopropylpiperidin-4-yloxy)aryl pharmacophores.

TGase2-Targeted Therapeutics for Diabetic Retinopathy and Vascular Leakage Indications

Kang et al. (2024) identified that the 1-isopropylpiperidin-4-ol moiety, when coupled to a 7-aminoquinoline-5,8-dione warhead via an ether linkage, produced compound 22—one of the few TGase2 inhibitors to demonstrate oral efficacy in reducing retinal vascular leakage in a diabetic mouse model [1]. The 1-methylpiperidin-4-ol analog (compound 23) was also active in vitro (IC₅₀ = 5.88 μM) but the 1-isopropyl variant was specifically highlighted as pharmacokinetically favorable for in vivo progression [1]. Researchers developing TGase2 inhibitors or related transglutaminase-targeted agents should preferentially source the 1-isopropyl building block to replicate or extend this promising scaffold.

Synthesis of Conformationally Restricted 4-Aminopiperidine or 4-Oxypiperidine Bioisosteres

The 4-hydroxyl group of 1-isopropylpiperidin-4-ol provides a versatile synthetic handle for Mitsunobu reactions, Williamson etherification, or conversion to a leaving group for nucleophilic displacement, enabling the generation of diverse 4-substituted piperidine libraries [1]. McElvain and Rorig (1948) established that the 1-isopropyl-4-piperidinol can be efficiently converted to esters (diphenylacetates, benzoates, p-aminobenzoates) for pharmacological evaluation, and that the piperidinol itself is obtained in 80–95% yield from the corresponding piperidone [2]. This chemical versatility, combined with the well-defined physicochemical properties (B.P. 226.6 °C, LogP 0.36) that facilitate purification monitoring, makes it an attractive core scaffold for parallel synthesis and fragment-based drug discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isopropylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.